molecular formula C14H15NO B111105 (2-(Benzyloxy)phenyl)methanamine CAS No. 108289-24-3

(2-(Benzyloxy)phenyl)methanamine

Cat. No. B111105
M. Wt: 213.27 g/mol
InChI Key: KOGOOCNDBVXUPW-UHFFFAOYSA-N
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Description

“(2-(Benzyloxy)phenyl)methanamine” is a chemical compound that can be associated with various research areas, including the development of pharmaceutical agents and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their potential applications, synthesis, and properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a novel Schiff base compound was synthesized from benzylamine and 4-carboxybenzaldehyde, indicating the versatility of benzylamine derivatives in forming new compounds[“]. Another study reported the synthesis of methamphetamine via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine, which shows the reactivity of benzylamine derivatives in reductive alkylation reactions[“]. Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the coupling potential of benzylamine derivatives[“].

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is crucial for their function and properties. The crystal structure of a novel Schiff base compound was determined using X-ray diffraction, revealing stabilization by various noncovalent interactions[“]. Similarly, the structure of a tetranucleating ligand was determined, providing insights into the geometry and stabilization of such molecules[“].

Chemical Reactions Analysis

Benzylamine derivatives participate in various chemical reactions. For example, the synthesis of benzofuran- and indol-2-yl-methanamine derivatives involved key intermediates and specific reaction conditions, highlighting the synthetic pathways for these compounds[“]. The preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes showcases the reactivity of benzylamine derivatives in multi-component reactions[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The Schiff base compound synthesized in one study exhibited good optical and nonlinear optical properties, suggesting potential applications in lasers and frequency-converting devices[“]. The pharmacokinetic profile of a 5-HT1A receptor-biased agonist was confirmed in preliminary in vivo studies, indicating the importance of these properties in drug development[“]. Furthermore, the synthesis of imines from benzylamine derivatives at different temperatures was studied using density functional theory, which can provide insights into the thermodynamics of these reactions[“].

Scientific research applications

Catalytic Applications

(2-(Benzyloxy)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ and PCN pincer palladacycles. These palladacycles have been characterized and evaluated for their catalytic applications, demonstrating good activity and selectivity. The synthesis of such derivatives and their catalytic efficiency highlight the chemical versatility and potential utility of (2-(Benzyloxy)phenyl)methanamine in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state (Roffe, G. W., Tizzard, G., Coles, S., Cox, H., & Spencer, J., 2016).

Synthesis of Metal Complexes

The compound has been involved in the synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have been explored for their potential in catalyzing Heck and Suzuki cross-coupling reactions, indicating the applicability of (2-(Benzyloxy)phenyl)methanamine derivatives in facilitating important chemical transformations (Chiririwa, H., Ntuli, F., Muzenda, E., & Muller, A., 2013)(source).

Antimicrobial Evaluation

Derivatives of (2-(Benzyloxy)phenyl)methanamine have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown a variable degree of activity against bacterial and fungal strains, contributing to the understanding of the chemical framework necessary for antimicrobial efficacy (Visagaperumal, D., Praveen, V., Sudeepthi, P., Prasanthi, P., Sravani, G., & Satyanarayana, G., 2010)(source).

Photocytotoxic Applications

Research into the synthesis of iron(III) complexes involving derivatives of (2-(Benzyloxy)phenyl)methanamine has unveiled their potential in cellular imaging and photocytotoxicity under red light. These complexes have demonstrated unprecedented photocytotoxicity, offering a promising avenue for the development of therapeutic agents that can be activated by light (Basu, U., Pant, I., Khan, I., Hussain, A., Kondaiah, P., & Chakravarty, A., 2014)(source).

Organocatalysis

An impurity formed during benzylation reactions in DMF, identified as a derivative of (2-(Benzyloxy)phenyl)methanamine, has been found to act as a poison in thiourea-catalyzed glycosylations. This discovery underscores the importance of understanding side reactions and impurities in organocatalysis, highlighting the intricate challenges within synthetic chemistry (Colgan, A. C., Müller‐Bunz, H., & McGarrigle, E., 2016)(source).

properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOOCNDBVXUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548470
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)phenyl)methanamine

CAS RN

108289-24-3
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a Soxhlet apparatus 18.4 g of lithium aluminium hydride in 1800 ml of dry ether are boiled under a nitrogen atmosphere at a bath temperature of 70°, 5.3 g of 2-benzyloxybenzamide being introduced into the Soxhlet thimble. After 21 hours the reaction mixture is immersed in an ice bath, and 18.4 ml of water, 18.4 ml of 15% sodium hydroxide solution and 55 ml of water are added dropwise in succession, whilst stirring. The temperature may be allowed to rise to a maximum of +10°. Stirring of the mixture is then continued at 20° and the resulting precipitate is suction-filtered and washed with ether. The filtrate is concentrated by evaporation in vacuo and the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours, whilst cooling with ice. The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered, washed with water and ether and dried in vacuo. Melting point 190°-191°.
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Three

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